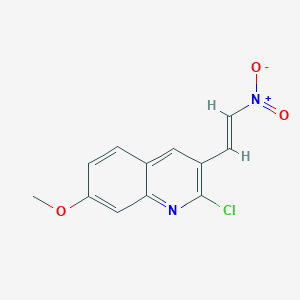

E-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline

Description

E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline is a quinoline derivative characterized by a chloro group at position 2, a methoxy group at position 7, and a nitrovinyl substituent at position 2. Quinoline derivatives are renowned for their structural versatility and bioactivity, including roles as HIV-1 integrase inhibitors, leukotriene receptor antagonists, and antimicrobial agents . The nitrovinyl group in this compound likely enhances its electrophilic reactivity, making it a candidate for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C12H9ClN2O3 |

|---|---|

Molecular Weight |

264.66 g/mol |

IUPAC Name |

2-chloro-7-methoxy-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C12H9ClN2O3/c1-18-10-3-2-8-6-9(4-5-15(16)17)12(13)14-11(8)7-10/h2-7H,1H3/b5-4+ |

InChI Key |

UOCMQDBDGRBVGB-SNAWJCMRSA-N |

Isomeric SMILES |

COC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Construction

The quinoline nucleus is commonly synthesized via the Conrad-Limpach or Skraup synthesis starting from anilines and β-ketoesters or aldehydes. For example, hydroxyquinolines can be prepared by condensation of anilines with ethyl acetoacetate in acidic conditions, followed by cyclization at elevated temperatures or using polyphosphoric acid as a catalyst.

Selective Chlorination at the 2-Position

Chlorination of hydroxyquinolines at the 2-position is efficiently achieved using phosphorus oxychloride, which converts the hydroxy group into a chloro substituent with high yields. This step is critical for installing the 2-chloro substituent necessary for further functionalization.

Introduction of the Methoxy Group at the 7-Position

Methoxylation at the 7-position can be accomplished via nucleophilic aromatic substitution or directed electrophilic substitution, depending on the substitution pattern of the quinoline ring. The presence of electron-donating groups such as methoxy influences the regioselectivity and reactivity of the quinoline ring.

Formation of the Nitrovinyl Side Chain at the 3-Position

The nitrovinyl substituent at the 3-position is typically introduced via a Knoevenagel condensation or Wittig-type olefination between a 3-formylquinoline intermediate and a nitroalkane or nitroalkene reagent. This step forms the (E)-configured vinyl linkage conjugated to the nitro group, which is crucial for the compound’s biological activity.

Detailed Preparation Method for E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline

Based on analogous quinoline derivatives and reported synthetic protocols, the preparation of E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline can be outlined in the following steps:

Analytical Data and Characterization

The final product is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the vinyl proton signals and aromatic substitution pattern.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C14H10ClN2O3 (approximate formula).

- Infrared Spectroscopy (IR): Characteristic nitro group absorptions around 1520 and 1350 cm^-1.

- Chromatographic Purity: Thin-layer chromatography (TLC) and column chromatography ensure purity.

Research Discoveries and Optimization

Yield Optimization

Green Chemistry Considerations

Recent studies suggest exploring greener solvents and milder reaction conditions for quinoline functionalization to reduce environmental impact without compromising yield.

Biological Activity Correlation

The presence of the methoxy group at the 7-position enhances the compound’s electronic properties, potentially increasing binding affinity in biological targets, while the nitrovinyl moiety serves as a reactive handle for further derivatization or interaction with biomolecules.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions: E-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives of the quinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

E-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of E-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The bioactivity and physicochemical properties of quinoline derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline and its structural analogs:

| Compound Name | Substituents | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline | Cl (C2), OMe (C7), NO₂-vinyl (C3) | 281.66 | Not provided | Unique combination of electron-withdrawing groups; potential antimicrobial activity. |

| E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline | Br (C7), Cl (C2), NO₂-vinyl (C3) | 313.53 | 1031929-36-8 | Bromine substitution increases molecular weight and may alter lipophilicity. |

| E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline | Cl (C2), CH₃ (C6, C7), NO₂-vinyl (C3) | 267.71 | 1031929-40-4 | Methyl groups enhance steric bulk, potentially reducing receptor binding efficiency. |

| 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline | Cl (C2), CH₃ (C7), triazole-nitrophenoxy (C3) | 437.86 | Not provided | Triazole linker introduces polar interactions; nitro group retained for reactivity. |

| 7-Chloro-4-hydroxy-2-[(E)-2-(5-nitro-furan-2-yl)-vinyl]-quinoline-3-carboxylic acid | Cl (C7), OH (C4), nitro-furan-vinyl (C2) | 360.71 | 88960-44-5 | Carboxylic acid group improves solubility; nitro-furan enhances π-π stacking. |

Functional Group Impact on Bioactivity

- Nitrovinyl Group : Critical for electrophilic interactions, as seen in bioreporter systems where nitroaromatic compounds like 2-nitrobenzoate (2NBA) are detected with high specificity . The nitro group’s position (ortho vs. para/meta) determines binding specificity, as meta- and para-isomers of 2NBA failed to induce bioreporter activity .

- Chloro and Methoxy Groups : Chloro groups enhance lipophilicity and membrane permeability, while methoxy groups can modulate electronic effects and hydrogen-bonding capacity .

- Bromine substitution (e.g., in E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline) may improve halogen bonding in target interactions .

Sensitivity and Specificity in Detection Systems

Studies on 2NBA bioreporters revealed that chromosomal integration of reporter genes (e.g., egfp) near promoter regions enhances sensitivity (detection limit: 0.5 nM) compared to plasmid-based systems . This principle may extend to nitrovinylquinolines, where proximity of functional groups to reactive sites could influence detection or bioactivity.

Enzymatic Interactions

Enzymes like nitroreductases (e.g., OnbA in Cupriavidus sp.) catalyze nitro group reduction, a reaction relevant to the biodegradation of nitroaromatic compounds . The nitrovinyl group in E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline may undergo similar enzymatic transformations, affecting its metabolic stability and toxicity.

Biological Activity

E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline is characterized by its unique molecular structure, which includes a chloro group, a methoxy substituent, and a nitro vinyl group. The molecular formula is , with a molecular weight of approximately 277.68 g/mol. This structure is significant because the presence of these functional groups can influence the compound's solubility, reactivity, and biological activity.

Comparative Table of Quinoline Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline | C₁₂H₁₀ClN₃O₃ | Contains methoxy and nitro groups |

| E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline | C₁₂H₁₁ClN₃O₃ | Ethoxy group enhances solubility |

| E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline | C₁₂H₁₀ClFN₃O₃ | Fluorine substituent improves stability |

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound interacts with tubulin, leading to inhibition of microtubule polymerization. This action disrupts mitotic spindle formation, ultimately inducing apoptosis in cancer cells .

- Cytotoxic Studies : In vitro studies have demonstrated that E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). Flow cytometry analysis revealed that the compound induces G2/M phase arrest and apoptosis .

Antimicrobial Activity

E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline also displays antimicrobial properties:

- Antibacterial Activity : Studies have reported that this compound shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .

- Antifungal Activity : The compound has demonstrated antifungal efficacy against strains such as Candida albicans, further supporting its potential as a therapeutic agent in treating infectious diseases .

Case Study 1: Anticancer Efficacy

In a study examining various quinoline derivatives, including E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline, it was found that this compound had an IC50 value of 0.59 µM against the K1 strain of Plasmodium falciparum, indicating potent antiplasmodial activity .

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial properties of several quinolines, revealing that E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline exhibited strong antibacterial activity with MIC values as low as 25 µg/ml against pathogenic strains .

Q & A

Q. What are the standard synthetic routes for E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline?

- Methodological Answer : The synthesis typically involves two key steps:

- Step 1 : Vilsmeier-Haack formylation of 2-chloro-7-methoxyquinoline to introduce a formyl group at the 3-position, yielding 2-chloro-7-methoxyquinoline-3-carboxaldehyde .

- Step 2 : Knoevenagel condensation of the aldehyde with nitroethane under basic conditions (e.g., piperidine catalysis) to form the (E)-configured nitrovinyl group. Reaction progress is monitored via TLC, and the product is purified via column chromatography. NMR spectroscopy (¹H and ¹³C) confirms the E-configuration through coupling constants (J ≈ 16 Hz for trans-vinyl protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions and confirms the E-configuration of the vinyl group (e.g., coupling constants, chemical shifts for nitro and quinoline protons) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxaldehyde intermediates, NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity in crystal structures, as demonstrated in related quinoline chalcone derivatives .

Q. What are the primary biological targets explored for this compound?

- Methodological Answer :

- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) via minimum inhibitory concentration (MIC) assays. Structural analogs show MIC values ranging from 8–32 µg/mL, depending on substituent effects .

- Anticancer Potential : Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Nitrovinylquinolines often exhibit IC₅₀ values in the low micromolar range due to electrophilic reactivity targeting cellular thiols .

Advanced Research Questions

Q. How can contradictory reports on antimicrobial efficacy across studies be resolved?

- Methodological Answer : Discrepancies may arise from:

- Strain Variability : Use standardized clinical isolates (e.g., ATCC strains) and include positive controls (e.g., ciprofloxacin) .

- Compound Purity : Validate purity via HPLC (>95%) to exclude impurities affecting bioactivity .

- Assay Conditions : Compare MIC (static) vs. time-kill (dynamic) assays; the latter may better reflect bactericidal kinetics .

Q. What strategies mitigate catalyst deactivation in cross-metathesis reactions involving vinylquinolines?

- Methodological Answer : Quinoline’s nitrogen can poison Grubbs catalysts. Solutions include:

- Excess Olefin Partner : Use 3–5 equivalents of the non-quinoline olefin (e.g., allyl ethers) to favor cross-metathesis over homodimerization .

- High Catalyst Loading : Employ 20–25 mol% Grubbs II catalyst to offset deactivation .

- Transient Protection : Temporarily protect the quinoline nitrogen with Boc groups, though this adds synthetic steps .

Q. How does the nitrovinyl group influence electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effect : The nitro group reduces electron density at the quinoline 3-position, enhancing susceptibility to nucleophilic attack (e.g., by thiols in enzyme active sites). DFT calculations show a 0.3 eV decrease in LUMO energy compared to non-nitrated analogs .

- Conformational Rigidity : The E-configuration stabilizes planar molecular geometries, improving π-π stacking with biological targets (e.g., DNA intercalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.